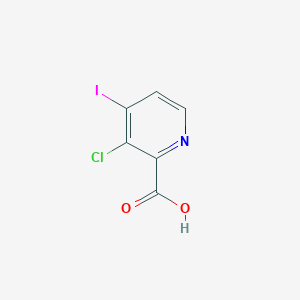

3-Chloro-4-iodopicolinic acid

Description

3-Chloro-4-iodopicolinic acid is a halogenated derivative of picolinic acid, a pyridine carboxylic acid with a chlorine atom at the 3-position and an iodine atom at the 4-position of the pyridine ring. This compound is structurally analogous to other halogenated picolinic acids, such as 3-chloro-4-(trifluoromethyl)picolinic acid (: MFCD14581664), but differs in the substituents at the 4-position. The iodine atom introduces distinct electronic and steric effects compared to smaller halogens (e.g., fluorine) or functional groups like trifluoromethyl.

Propriétés

Formule moléculaire |

C6H3ClINO2 |

|---|---|

Poids moléculaire |

283.45 g/mol |

Nom IUPAC |

3-chloro-4-iodopyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3ClINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |

Clé InChI |

IQVUTKPUMQSGFS-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C(=C1I)Cl)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodopicolinic acid typically involves halogenation reactions. One common method is the iodination of 3-chloropicolinic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom.

Industrial Production Methods

Industrial production of 3-Chloro-4-iodopicolinic acid may involve similar halogenation techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Iodine Position

The iodine atom at the C4 position serves as an excellent leaving group due to its polarizability and weak C–I bond. This enables substitution with nucleophiles under catalytic conditions:

Key Findings :

-

Cross-coupling reactions selectively replace iodine while preserving the chlorine and carboxylic acid groups.

-

Example: Reaction with 2,5-dichlorophenol yields biaryl ethers ( ).

Carboxylic Acid Functionalization

The C2-carboxylic acid participates in classical acid-derived transformations:

Mechanistic Insight :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Amide coupling uses carbodiimide activation to generate reactive intermediates ( ).

Cyclization and Heterocycle Formation

The iodine atom facilitates intramolecular cyclization, particularly in the presence of alkynyl or propargyl groups:

| Reaction Type | Conditions | Product Example | Source |

|---|---|---|---|

| Iodolactonization | I₂, NaHCO₃, MeCN (25–40°C) | Pyrano[3,4-b]pyridin-8-ones | |

| Sonogashira Coupling | Pd/Cu, terminal alkyne | Alkynyl-substituted derivatives | , |

Example :

Decarboxylation Pathways

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

Note : Decarboxylation often competes with substitution reactions under harsh conditions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

| Reaction Type | Conditions | Product Example | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50–60°C | Nitro-substituted derivatives | |

| Halogenation | Cl₂/FeCl₃ or Br₂/AlBr₃ | Polyhalogenated analogs |

Regioselectivity :

-

Nitration occurs preferentially at the C5 position due to the directing effects of chlorine and iodine ( ).

Reductive Dehalogenation

Catalytic hydrogenation or radical-based methods remove halogens:

| Reaction Type | Conditions | Product Example | Source |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, EtOAc | 4-Hydroxypicolinic acid | , |

| Radical Reduction | Bu₃SnH, AIBN, toluene | Deiodinated derivatives |

Limitation : Chlorine is more resistant to reduction than iodine under standard conditions ( ).

Applications De Recherche Scientifique

3-Chloro-4-iodopicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-iodopicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The most structurally similar compound referenced in the evidence is 3-chloro-4-(trifluoromethyl)picolinic acid (). Below is a comparative analysis based on substituent properties:

| Property | 3-Chloro-4-iodopicolinic Acid | 3-Chloro-4-(trifluoromethyl)picolinic Acid |

|---|---|---|

| Substituent at 4-position | Iodine (atomic radius: ~140 pm) | Trifluoromethyl (CF₃; van der Waals radius: ~2.7 Å) |

| Electron-withdrawing effect | Moderate (iodine is less electronegative than fluorine) | Strong (CF₃ is highly electronegative and electron-withdrawing) |

| Steric bulk | High (iodine is larger) | Moderate (CF₃ is compact but branched) |

| Potential reactivity | Likely undergoes nucleophilic substitution at iodine | Stabilized against substitution due to CF₃’s electron-withdrawing nature |

Crystallographic Data

The evidence includes a reference to the WinGX crystallography software (), which is used for single-crystal analysis.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-iodopicolinic acid, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer:

- Synthetic Routes : Begin with picolinic acid derivatives, introducing chloro and iodo substituents via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for iodine introduction).

- Condition Control : Optimize temperature (e.g., 80–120°C for halogenation), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., Pd catalysts for coupling reactions). Monitor intermediates using TLC or HPLC .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via melting point analysis and HPLC (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing 3-Chloro-4-iodopicolinic acid, and how should data interpretation be approached?

Methodological Answer:

- NMR : Use H and C NMR to confirm substituent positions. Note deshielding effects of iodine (e.g., C-I coupling in C spectra) and chlorine’s electron-withdrawing impact on aromatic protons .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation (solvent: acetone/water). Refine using SHELXL (SHELX suite) for halogen-heavy atoms, ensuring thermal parameters are accurately modeled .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and isotopic patterns (distinct for Cl and I) .

Q. Table 1: Key Characterization Techniques

| Technique | Parameters | Validation Criteria | Evidence |

|---|---|---|---|

| H NMR | δ 7.5–8.5 ppm (aromatic protons) | Integration matches H-count | |

| X-ray | R-factor < 0.05 | Halogen positions confirmed | |

| HR-MS | Δ mass < 2 ppm | Isotopic peaks for Cl/I |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 3-Chloro-4-iodopicolinic acid under varying catalytic conditions?

Methodological Answer:

- Systematic Variation : Test reactivity across catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. protic), and temperatures. Use DOE (Design of Experiments) to identify interactions between variables .

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (C) to distinguish between SN2 vs. radical pathways in substitution reactions .

- Statistical Validation : Apply ANOVA to assess significance of observed differences. Report confidence intervals (95%) for reproducibility .

Q. What advanced computational methods are suitable for modeling the electronic structure of 3-Chloro-4-iodopicolinic acid, and how can these models be validated experimentally?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-311+G(d,p) basis set). Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity sites .

- Molecular Dynamics (MD) : Simulate solvation effects (explicit solvent models) to correlate with experimental solubility data .

- Validation : Compare computed IR spectra with experimental data (e.g., C-I stretching frequencies ~500 cm) .

Q. How can crystallographic challenges (e.g., twinning or disorder) in 3-Chloro-4-iodopicolinic acid crystals be addressed during refinement?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data. Validate with R < 0.1 and Hooft parameter > 0.3 .

- Disorder Modeling : Split halogen positions (Cl/I) with PART instructions. Refine occupancy factors constrained to sum to 1.0 .

- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and avoid overfitting .

Guidelines for Formulating Research Questions

- PICO Framework : Example—Population (picolinic acid derivatives), Intervention (iodination), Comparison (alternative halogenation routes), Outcome (yield/purity) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (understudied halogen interactions), and Relevant (applications in medicinal chemistry) .

- Avoid Pitfalls : Overly broad questions (e.g., “Study all derivatives”) lack focus. Instead, narrow to specific reaction mechanisms or substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.